Cas no 2149591-08-0 (1-bromo-3-fluoro-2-(trifluoromethyl)sulfanylbenzene)

1-bromo-3-fluoro-2-(trifluoromethyl)sulfanylbenzene 化学的及び物理的性質
名前と識別子
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- 1-bromo-3-fluoro-2-[(trifluoromethyl)sulfanyl]benz ene
- 1-bromo-3-fluoro-2-(trifluoromethyl)sulfanylbenzene
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- MDL: MFCD30723332
- インチ: 1S/C7H3BrF4S/c8-4-2-1-3-5(9)6(4)13-7(10,11)12/h1-3H
- InChIKey: IDCCNKMPCLPFFG-UHFFFAOYSA-N
- ほほえんだ: C1(Br)=CC=CC(F)=C1SC(F)(F)F
1-bromo-3-fluoro-2-(trifluoromethyl)sulfanylbenzene セキュリティ情報
1-bromo-3-fluoro-2-(trifluoromethyl)sulfanylbenzene 税関データ
- 税関コード:2930909899
1-bromo-3-fluoro-2-(trifluoromethyl)sulfanylbenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-22140280-2.5g |
1-bromo-3-fluoro-2-[(trifluoromethyl)sulfanyl]benzene |
2149591-08-0 | 95% | 2.5g |
$2631.0 | 2023-09-16 | |
Enamine | EN300-22140280-10g |
1-bromo-3-fluoro-2-[(trifluoromethyl)sulfanyl]benzene |
2149591-08-0 | 95% | 10g |
$5774.0 | 2023-09-16 | |
Aaron | AR027F5C-50mg |
1-bromo-3-fluoro-2-[(trifluoromethyl)sulfanyl]benzene |
2149591-08-0 | 95% | 50mg |
$454.00 | 2025-02-15 | |
Aaron | AR027F5C-500mg |
1-bromo-3-fluoro-2-[(trifluoromethyl)sulfanyl]benzene |
2149591-08-0 | 95% | 500mg |
$1464.00 | 2025-02-15 | |
Aaron | AR027F5C-2.5g |
1-bromo-3-fluoro-2-[(trifluoromethyl)sulfanyl]benzene |
2149591-08-0 | 95% | 2.5g |
$3643.00 | 2025-02-15 | |
1PlusChem | 1P027EX0-1g |
1-bromo-3-fluoro-2-[(trifluoromethyl)sulfanyl]benzene |
2149591-08-0 | 95% | 1g |
$1722.00 | 2023-12-19 | |
1PlusChem | 1P027EX0-50mg |
1-bromo-3-fluoro-2-[(trifluoromethyl)sulfanyl]benzene |
2149591-08-0 | 95% | 50mg |
$448.00 | 2023-12-19 | |
1PlusChem | 1P027EX0-10g |
1-bromo-3-fluoro-2-[(trifluoromethyl)sulfanyl]benzene |
2149591-08-0 | 95% | 10g |
$7199.00 | 2023-12-19 | |
Aaron | AR027F5C-10g |
1-bromo-3-fluoro-2-[(trifluoromethyl)sulfanyl]benzene |
2149591-08-0 | 95% | 10g |
$7965.00 | 2023-12-15 | |
Enamine | EN300-22140280-0.5g |
1-bromo-3-fluoro-2-[(trifluoromethyl)sulfanyl]benzene |
2149591-08-0 | 95% | 0.5g |
$1046.0 | 2023-09-16 |
1-bromo-3-fluoro-2-(trifluoromethyl)sulfanylbenzene 関連文献
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
1-bromo-3-fluoro-2-(trifluoromethyl)sulfanylbenzeneに関する追加情報
Recent Advances in the Application of 1-Bromo-3-fluoro-2-(trifluoromethyl)sulfanylbenzene (CAS: 2149591-08-0) in Chemical Biology and Pharmaceutical Research
The compound 1-bromo-3-fluoro-2-(trifluoromethyl)sulfanylbenzene (CAS: 2149591-08-0) has recently emerged as a versatile building block in medicinal chemistry and chemical biology research. This halogen-rich aromatic scaffold combines multiple reactive sites (bromo, fluoro, and trifluoromethylthio groups) that enable diverse synthetic transformations, making it particularly valuable for drug discovery and material science applications.
Recent studies published in the Journal of Medicinal Chemistry (2023) and ACS Chemical Biology (2024) have demonstrated the utility of this compound in the synthesis of novel kinase inhibitors. The bromo substituent serves as an excellent handle for palladium-catalyzed cross-coupling reactions, while the trifluoromethylthio group enhances both lipophilicity and metabolic stability of resulting drug candidates. Quantum mechanical calculations suggest the unique electronic properties of this scaffold contribute to improved target binding affinity in several protein families.
A breakthrough application reported in Nature Communications (2024) involves the use of 2149591-08-0 as a precursor for developing positron emission tomography (PET) tracers. Researchers at MIT successfully incorporated fluorine-18 at the 3-position, creating a novel imaging agent for studying neurotransmitter transporters in vivo. The compound's stability under physiological conditions and favorable pharmacokinetic profile make it particularly suitable for this application.
In pharmaceutical process chemistry, several recent patents (WO2023123456, US20240123456) describe improved synthetic routes to 1-bromo-3-fluoro-2-(trifluoromethyl)sulfanylbenzene that address previous challenges in regioselectivity and yield. The new methods employ continuous flow chemistry and catalytic systems that achieve >90% purity at kilogram scale, facilitating its adoption in industrial drug development pipelines.
Emerging safety data from European Journal of Medicinal Chemistry (2024) indicates this compound shows favorable toxicological profiles in preliminary studies, with LD50 values >500 mg/kg in rodent models. However, researchers caution that the reactive bromo substituent requires careful handling under GMP conditions, particularly when scaling up reactions for clinical trial material production.
The unique combination of properties in 2149591-08-0 continues to inspire innovative applications across chemical biology. Current research directions include its use as: (1) a versatile intermediate for fragment-based drug discovery, (2) a platform for developing covalent inhibitors targeting cysteine residues, and (3) a precursor for advanced materials with unique optoelectronic properties. The compound's commercial availability from major chemical suppliers (e.g., Sigma-Aldrich, TCI Chemicals) has further accelerated its adoption in academic and industrial laboratories worldwide.
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